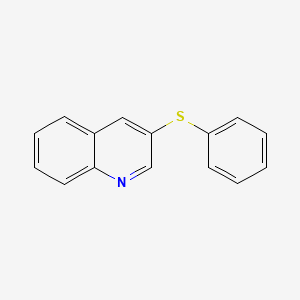

3-(Phenylsulfanyl)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry Research

The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.govresearchgate.netorientjchem.org This structural motif is not merely an academic curiosity but is a recurring feature in a vast array of biologically active compounds and functional materials. researchgate.netnih.gov The inherent chemical properties of the quinoline ring system, including its aromaticity, basic nitrogen atom, and multiple sites for functionalization, make it a versatile building block in drug discovery and materials science. ecorfan.orgsci-hub.se

Overview of Organosulfur Heterocycles in Advanced Chemical Synthesis and Biological Inquiry

Organosulfur compounds, particularly those integrated into heterocyclic systems, play a crucial role in both chemical synthesis and biological processes. rjptonline.orguq.edu.au The sulfur atom, with its ability to exist in various oxidation states (thioether, sulfoxide (B87167), sulfone) and its capacity to form stable carbon-sulfur bonds, introduces unique reactivity and structural diversity to organic molecules. researchgate.netopenmedicinalchemistryjournal.com

In advanced chemical synthesis, organosulfur heterocycles serve as versatile intermediates and catalysts. rjptonline.org The sulfur moiety can be used to direct reactions, stabilize intermediates, or be transformed into other functional groups. researchgate.net From a biological perspective, sulfur-containing heterocycles are found in numerous natural products and pharmaceuticals. uq.edu.auopenmedicinalchemistryjournal.com Their presence can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, influencing factors like membrane permeability, metabolic stability, and receptor binding affinity.

Positioning of 3-(Phenylsulfanyl)quinoline within Current Academic Paradigms

Within the expansive fields of quinoline and organosulfur chemistry, this compound represents a specific and increasingly relevant area of study. This compound, which features a phenylthio group attached to the 3-position of the quinoline ring, combines the key attributes of both parent scaffolds. The investigation into this compound and its derivatives is driven by the quest for new molecules with tailored biological activities and novel applications in materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylsulfanylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIWOYAAGMEHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenylsulfanyl Quinoline and Its Structural Analogues

Transition Metal-Catalyzed Synthetic Approaches

Transition metals have proven to be powerful catalysts for the synthesis of quinolines, enabling efficient bond formations and complex molecular constructions.

Copper-Catalyzed Carbon-Sulfur Bond Formation Strategies

Copper-catalyzed reactions are a cornerstone for the formation of carbon-sulfur (C-S) bonds, which is essential for the synthesis of thioether-substituted quinolines. These methods often involve the coupling of a quinoline (B57606) precursor with a sulfur-containing reagent.

One prominent strategy is the Chan-Lam cross-coupling reaction, which has been adapted for the synthesis of S-aryl/heteroaryl-quinazolines. An efficient method utilizes copper(II) acetate (B1210297) as a catalyst to mediate the reaction between quinazoline (B50416) thiol and various aryl boronic acids. ias.ac.in This approach demonstrates improved conditions over traditional Chan-Lam reactions and proceeds well with a variety of aryl boronic acids. ias.ac.in

Another approach involves a one-pot, three-component reaction to synthesize functionalized 2-quinolones. rsc.org While the initial focus was on synthesizing the quinolone core, subsequent transformation of the product, 3-(phenylsulfonyl)quinolin-2(1H)-one, can lead to related thioethers. rsc.org This highlights the versatility of copper catalysis in building complex heterocyclic systems. Furthermore, copper-catalyzed protocols for C-S bond formation in water have been developed, offering a more environmentally benign solvent system. acs.orgnih.gov These reactions couple aryl halides with potassium thiocyanate (B1210189) to produce diaryl sulfides in good to excellent yields. acs.orgnih.gov

The use of ligands such as N,N'-dimethylethylenediamine (DMEDA) has been shown to be effective in copper-catalyzed S-arylation reactions, even with challenging substrates. This system, employing copper iodide (CuI) as the catalyst, demonstrates good functional group tolerance. jcsp.org.pk Additionally, copper has been used to catalyze the remote C-H functionalization of 8-aminoquinolines, showcasing its ability to direct reactions to specific positions on the quinoline ring. shu.ac.ukwpmucdn.comwiley.com For instance, copper-catalyzed remote C5 chalcogenation of 8-aminoquinolines has been reported. shu.ac.uk

A tandem three-component reaction for quinoline synthesis from anilines, styrene (B11656), and dimethyl sulfoxide (B87167) (DMSO) has also been developed using a copper catalyst. sioc-journal.cn In this reaction, DMSO serves as a one-carbon synthon and solvent, proceeding through an imine intermediate and an inverse electron demand Aza-Diels-Alder reaction. sioc-journal.cn

Palladium-Catalyzed Coupling Reactions in Thioether Quinoline Synthesis

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it has been extensively used in the synthesis of quinolines and their derivatives.

One notable application is the intermolecular transthioetherification of aryl halides with thioethers. rsc.org This palladium-catalyzed reaction allows for the transfer of a thioether group to an aryl halide, providing a direct route to aryl thioethers. rsc.org The reaction has been successfully applied to heteroaromatic rings, yielding products like 6-(methylthio)quinoline. rsc.org Palladium catalysts are highly active in both the formation and cleavage of C-S bonds. rsc.org

Palladium-catalyzed reactions have also been instrumental in the synthesis of the quinoline core itself. Processes involving the oxidative cyclization of aryl allyl alcohols and anilines have been developed, which proceed without the need for acids or bases and tolerate a wide range of functional groups. rsc.org Furthermore, palladium-catalyzed intramolecular amidation and Heck coupling reactions have been employed to construct quinolin-2(1H)-ones and their derivatives. nih.gov While not directly forming the thioether bond, these methods create the quinoline scaffold, which can then be further functionalized.

The versatility of palladium catalysis is also demonstrated in its ability to facilitate ring-opening reactions of cyclopropyl (B3062369) thioethers to synthesize thiochromenes, a related class of sulfur-containing heterocycles. thieme-connect.com This indicates the potential for similar strategies to be adapted for quinoline thioether synthesis. Moreover, thioether-directed, palladium-catalyzed C-H olefination has been used to construct axially chiral biaryls, including N-aryl indoles, showcasing the directing group ability of the thioether moiety. nih.gov

Ruthenium-Catalyzed Aza-Michael Addition and Intramolecular Annulation

Ruthenium catalysts have emerged as effective tools for the synthesis of substituted quinolines through cascade reactions. A notable method involves the ruthenium-catalyzed aza-Michael addition and subsequent intramolecular annulation of enaminones with anthranils. dartmouth.edumdpi.comrsc.orgrsc.org This approach provides a pathway to 3-substituted quinolines under relatively simple and efficient conditions. dartmouth.edursc.orgrsc.org

The catalytic cycle is believed to begin with the coordination of the enaminone to the ruthenium catalyst, [(p-cymene)RuCl₂]₂. mdpi.comrsc.org This is followed by an aza-Michael addition-type C-N coupling with anthranil. mdpi.comrsc.org The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration and deamination to yield the final 3-substituted quinoline product. mdpi.comrsc.org This method offers an alternative to traditional quinoline syntheses that often rely on anilines as starting materials. dartmouth.edursc.orgrsc.org The reaction tolerates a variety of substituents on the enaminone, including electron-withdrawing groups. rsc.org

Ruthenium-grafted hydrotalcite (Ru/HT) has also been utilized as a multifunctional heterogeneous catalyst for the one-pot synthesis of quinoline derivatives from (2-aminophenyl)methanol and enolizable ketones. rsc.org This system is advantageous due to its high catalytic activity and the use of molecular oxygen as a green oxidant. rsc.org Furthermore, ruthenium catalysts have been employed in the synthesis of fused tricyclic 1H-2,3-dihydropyrimido[1,2-a]quinolines and in the [4+2] annulation of quinazolinones with sulfoxonium ylides to form isoquinolines. nih.govresearchgate.net

Iron-Catalyzed Cyclization Pathways

Iron, being an earth-abundant and low-cost metal, has garnered significant attention as a catalyst in organic synthesis. Iron-catalyzed reactions provide an environmentally benign and economical alternative for the synthesis of quinolines.

One such method is the iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes. nih.gov In this process, the iron catalyst facilitates the in-situ oxidation of alcohols and methyl arenes to aldehydes. nih.gov The subsequent reaction with 2-amino styrene proceeds through an imine condensation, radical cyclization, and oxidative aromatization to afford polysubstituted quinolines. nih.gov

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been reported as an efficient and green catalyst for the one-pot synthesis of quinoline derivatives from the condensation of 2-aminoarylketones and active methylene (B1212753) compounds. tandfonline.com This method is characterized by shorter reaction times, milder conditions, and easy workup. tandfonline.com Similarly, iron-catalyzed cross-coupling of electron-deficient heterocycles like quinoline with organoboron species via C-H functionalization has been demonstrated. researchgate.net

Furthermore, iron-catalyzed regioselective C-H bond alkylation of benzo[h]quinoline (B1196314) with unactivated alkyl chlorides has been achieved through chelation assistance. This reaction tolerates various functional groups, including thioethers. acs.org While the first reported iron-catalyzed Migita-type coupling for C-S bond formation was later found to be influenced by copper contamination in some iron salts, it spurred further research into iron-catalyzed cross-coupling reactions. thieme-connect.comthieme-connect.de

Cobalt-Catalyzed Dehydrogenative Methodologies

Cobalt catalysis has become increasingly important for C-H activation and dehydrogenative coupling reactions, offering a more sustainable alternative to precious metals. These methods are particularly useful for the synthesis of quinolines and related N-heterocycles.

A significant approach involves the cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. nih.gov This one-pot synthesis, catalyzed by the readily available Co(OAc)₂·4H₂O, produces a variety of substituted quinolines in good to excellent yields under ligand-free conditions. nih.gov The reaction is considered environmentally benign. nih.gov Newly designed cobalt(II) complexes have also been shown to be effective catalysts for the tandem dehydrogenative synthesis of C-3-substituted quinolines. nih.gov

Cobalt catalysts have also been employed in the redox-neutral annulation of anilides and alkynes to form quinoline scaffolds. researchgate.net These reactions often utilize a Lewis acid co-catalyst to enhance the electrophilicity of the carbonyl group. researchgate.net The mechanism is thought to proceed through ortho C-H activation and nucleophilic addition of the C-Co species. researchgate.net

Furthermore, cobalt has been used to catalyze the remote C-H functionalization of quinolines. For example, a cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines has been reported, operating through a single electron transfer (SET) mechanism. shu.ac.uk Cobalt has also been used for the selective remote C-4 alkylation of 8-aminoquinoline (B160924) amides via C-H activation under visible-light irradiation. nih.govacs.org Additionally, cobalt-catalyzed C-H thiolation through dehydrogenative cross-coupling has been achieved, demonstrating a direct method for forming C-S bonds. acs.orgresearchgate.net

Metal-Free and Green Chemistry Protocols

In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies to minimize environmental impact and reduce reliance on expensive and potentially toxic metals.

A transition metal-free protocol for the synthesis of 3-acyl quinolines has been developed through the aza-Michael addition and intramolecular annulation of enaminones with anthranils. mdpi.com This method relies on the use of methanesulfonic acid (MSA) and sodium iodide (NaI) to promote the reaction. mdpi.com Another metal-free approach involves the deoxygenative sulfonylation of quinoline N-oxides with sodium sulfinates, proceeding via a dual radical coupling process to yield 2-sulfonylquinolines. rsc.org

Green chemistry principles are also being applied to traditional quinoline syntheses. For instance, the use of nanocatalysts offers an effective and recyclable option for quinoline synthesis. acs.orgnih.gov Various nanocatalysts based on metals like iron, copper, and palladium have been employed in reactions such as the Friedlander synthesis, often under solvent-free conditions or in green solvents like ethanol (B145695). nih.gov These methods offer advantages such as high yields, short reaction times, and easy catalyst recovery. nih.gov

Visible-Light Promoted Strategies for Sulfonylation

Visible-light photoredox catalysis has become a powerful tool for forging carbon-sulfur bonds under mild conditions. acs.org This approach often utilizes inexpensive and non-toxic organic dyes as photocatalysts, harnessing visible light as a sustainable energy source. acs.orgrsc.org

One notable strategy involves the visible-light-promoted radical cascade reaction of N-propargylanilines with sodium sulfinates, which serve as sulfonyl radical precursors. researchgate.net This metal-free method provides an efficient route to 3-sulfonylquinolines. researchgate.net Similarly, a visible-light-induced cascade sulfonylation/cyclization of N-aryl-N-propargylsulfonamides with sodium metabisulfite (B1197395) (as an SO₂ surrogate) and aryl diazonium salts has been developed. This three-component photochemical protocol rapidly generates molecular complexity, leading to sulfonylated polyaromatics. acs.org

Another approach is the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfinic acids. rsc.orgdntb.gov.ua This reaction proceeds using an organic dye catalyst and ambient air as the oxidant, offering an eco-friendly pathway to 2-sulfonylquinolines. rsc.orgdntb.gov.ua The conditions are typically mild, employing solvents like aqueous acetone, and the catalyst loading can be very low, making it suitable for gram-scale synthesis. rsc.org These methods highlight the utility of visible light in activating substrates for the formation of sulfonylated quinoline derivatives. acs.orgrsc.orgdntb.gov.ua A general photocatalytic cycle often involves the excitation of the photocatalyst by visible light, followed by an electron transfer process that generates a sulfonyl radical from a precursor like sodium sulfinate. This radical then engages in a cascade reaction with the alkyne moiety to construct the functionalized quinoline ring. rsc.org

Table 1: Examples of Visible-Light Promoted Sulfonylation Reactions

| Starting Materials | Photocatalyst | Reagents | Product Type | Yield | Source(s) |

|---|---|---|---|---|---|

| N-propargylanilines | Not specified (metal-free) | Sodium sulfinates | 3-Sulfonylquinolines | Not specified | researchgate.net |

| Quinoline N-oxides | Organic Dye | Sulfinic acids, Air (oxidant) | 2-Sulfonylquinolines | Good | rsc.orgdntb.gov.ua |

| Indoloalkynes | Eosin B | Sodium sulfinates | Sulfonylated Indolo[1,2-a]quinolines | Moderate to Good | acs.orgrsc.org |

Electrochemical Synthesis and Cascade Annulation Methods

Electrochemical synthesis offers a green and efficient alternative to conventional methods by using traceless electrons as reagents, thereby avoiding harsh oxidants or catalysts. researchgate.net An efficient electrochemical approach for constructing 3-sulfanylquinoline derivatives involves the reaction of phenylethynylbenzoxazinanones with disulfides in an undivided cell under mild conditions. researchgate.nethep.com.cn This protocol is notable for not requiring any metal catalysts or additives and demonstrates good functional group tolerance. researchgate.nethep.com.cn

Electro-Redox Methodologies for Fused Quinoline Scaffolds

Electro-redox methodologies have been successfully applied to the synthesis of complex fused quinoline scaffolds. acs.orgnih.gov A metal-free, electrocatalytic [4+2] cycloaddition has been established to construct lactone- or lactam-fused quinolines. acs.orgnih.gov This method employs diversely substituted cinnamyl 2-(phenylamino)-acetates or amides as starting materials. acs.orgnih.gov The reaction operates with a catalytic amount of an iodide salt, such as tetrabutylammonium (B224687) iodide (ⁿBu₄NI), and eliminates the need for transition metals or chemical oxidants, making it environmentally sustainable. acs.orgnih.gov The process is scalable, demonstrating its practical applicability. acs.org A variety of functional groups on the aromatic nucleus of the cinnamyl alcohol derivatives, including alkyl, alkoxy, and nitro groups, are well-tolerated, leading to the efficient formation of the corresponding fused quinolines. nih.gov

Table 2: Electro-Redox Synthesis of Fused Quinolines

| Substrate | Catalyst/Mediator | Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|---|

| Cinnamyl 2-(p-tolylamino)acetate | ⁿBu₄NI (25 mol%) | Constant current (10 mA), 65 °C, MeCN | Lactone-fused quinoline | 38-81% | acs.orgnih.gov |

Mechanisms of Electrochemical Cascade Annulation

The mechanisms of electrochemical cascade annulations are central to their synthetic utility. In the paired electrolysis for synthesizing quinoline-substituted molecules, the process begins with the reduction of a starting material like isatin (B1672199) at the cathode to generate a radical anion. nih.gov Simultaneously, an iodide salt is oxidized at the anode to produce an iodine radical. nih.gov A radical-radical cross-coupling ensues, followed by a sequence of ring-opening, nucleophilic substitution, and addition to form the quinoline product, regenerating the iodide anion to continue the catalytic cycle. nih.gov

For the synthesis of fused quinolines from cinnamyl 2-(phenylamino)-acetates, mechanistic studies point to an iodide-mediated process. acs.orgnih.gov The electrochemically generated molecular iodine oxidizes the secondary amine of the substrate to a reactive imine intermediate. acs.org This intermediate then undergoes a [4+2] cycloaddition, forming the critical C–C bonds, followed by a rapid aromatization step to yield the final six-membered fused quinoline core. acs.orgnih.gov This highlights how electrochemical methods can enable transformations that are distinct from conventional chemical pathways. acs.org

Nanocatalyzed Green Protocols in Quinoline Synthesis

The development of environmentally friendly and efficient methods for synthesizing quinoline derivatives has led to a focus on nanocatalyzed green protocols. acs.orgacs.orgnih.gov Traditional methods often suffer from drawbacks such as harsh reaction conditions, the use of hazardous solvents, and difficulty in catalyst recovery. acs.orgacs.org Nanocatalysts offer a compelling alternative due to their high surface area-to-volume ratio, unique electronic properties, and potential for recyclability, which addresses many of these shortcomings. acs.orgnih.gov

A wide range of nanocatalysts based on metals such as iron, copper, zinc, nickel, and titanium have been employed in quinoline synthesis, primarily through one-pot procedures like the Friedländer annulation. acs.orgnih.gov For instance, Fe₃O₄ nanoparticles, often functionalized or supported on materials like silica (B1680970) or urea, serve as magnetically separable and reusable catalysts. nih.govnih.gov One such catalyst, Fe₃O₄@Urea/HITh-SO₃H, has been used for the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds under solvent-free conditions. nih.gov Another example is a catalyst composed of γ-Fe₂O₃@Cu-LDH@Cysteine-Pd, which was used to synthesize quinolines from phenylacetylene (B144264) derivatives in a choline (B1196258) azide (B81097) medium. nih.gov These protocols often result in good to excellent yields, shorter reaction times, and allow the catalyst to be recycled multiple times with minimal loss of activity. nih.govnih.gov

Table 3: Examples of Nanocatalysts in Quinoline Synthesis

| Nanocatalyst | Reaction Type | Conditions | Yield Range | Source(s) |

|---|---|---|---|---|

| Fe₃O₄@Urea/HITh-SO₃H MNPs | Friedländer Reaction | Solvent-free | Not specified | nih.gov |

| γ-Fe₂O₃@Cu-LDH@Cysteine-Pd | Intramolecular Cyclization | 85 °C, Choline Azide | 85-95% | nih.gov |

| Fe₃O₄@SiO₂/ZnCl₂ | Friedländer Synthesis | Solvent-free | 79-98% | nih.gov |

| Trifluoroacetic acid-immobilized Fe₃O₄@SiO₂–APTES | Friedländer Protocol | Not specified | Not specified | acs.org |

Multi-Component and One-Pot Reactions

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules in a single operation from multiple starting materials. rsc.org These reactions are particularly useful for creating diverse libraries of compounds like quinolines. rsc.org

Reductive Cyclization from Morita-Baylis-Hillman Adducts

Morita-Baylis-Hillman (MBH) adducts are versatile and highly functionalized building blocks that have proven useful in the synthesis of quinoline derivatives. mdpi.comorganic-chemistry.org One efficient strategy involves the reductive cyclization of intermediates derived from MBH adducts. dntb.gov.uaacs.org

A specific method for synthesizing 2-methyl-3-sulfanylquinolines, which are structural analogues of 3-(phenylsulfanyl)quinoline, starts with MBH adducts. dntb.gov.ua The process involves a conjugate addition of thiols to the adduct, followed by a reductive cyclization step mediated by iron in acetic acid (Fe/AcOH). dntb.gov.ua Another powerful approach is the palladium-catalyzed Heck reaction, which enables the synthesis of 2,3-disubstituted quinolines from (het)aryl-substituted MBH adducts and 2-iodoaniline. organic-chemistry.org This one-pot reaction proceeds through an α-benzyl β-keto ester intermediate, which then cyclizes to form the quinoline ring in good yields. organic-chemistry.org Optimization of this reaction has identified acetonitrile (B52724) as a suitable solvent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as an effective base. organic-chemistry.org These methods demonstrate the utility of MBH adducts as precursors for constructing the quinoline core through cascade or domino reactions that combine bond formation with cyclization. mdpi.comorganic-chemistry.org

Annulation Reactions Utilizing Diversely Substituted Precursors

Annulation reactions represent a powerful strategy for the construction of the quinoline ring system. These methods typically involve the condensation and cyclization of appropriately substituted precursors. For instance, the reaction of 8-quinolinesulfenyl halides with phenyl vinyl sulfide (B99878) in methylene chloride at room temperature yields a condensed thiazino[2,3,4-ij]quinolin-4-ium chloride derivative. This process occurs with high regioselectivity, where the sulfur atom of the sulfenyl chloride adds exclusively to the β-position of the vinylsulfanyl group, leading to the formation of 3-(phenylsulfanyl)-2H,3H- acs.orgorgsyn.orgthiazino[2,3,4-ij]quinolin-4-ium chloride in a 97% yield. mdpi.com

Electrophilic and Nucleophilic Substitution Strategies

Electrophilic Cyclization of Alkynyl Anilines

A versatile method for synthesizing 3-substituted quinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines. acs.orgorgsyn.orgnih.govresearchgate.netacs.org This reaction proceeds via a 6-endo-dig cyclization mechanism and can be promoted by various electrophiles, including iodine (I₂), iodine monochloride (ICl), bromine (Br₂), and phenylselenyl bromide (PhSeBr). nih.govresearchgate.net The reaction affords 3-halo, 3-seleno, and 3-sulfur-containing quinolines in moderate to good yields under mild conditions. nih.gov

The proposed mechanism involves the coordination of the electrophile to the carbon-carbon triple bond of the alkynyl aniline (B41778), forming a vinyl-substituted intermediate. orgsyn.orgacs.org This is followed by intramolecular electrophilic aromatic substitution at the ortho-position of the aniline ring to form a dihydroquinoline intermediate, which is then oxidized to the corresponding quinoline by the electrophile or upon exposure to air during workup. orgsyn.orgacs.org

For example, the reaction of N-(3-phenyl-2-propynyl)aniline with iodine and sodium bicarbonate in acetonitrile at room temperature produces 3-iodo-4-phenylquinoline. orgsyn.org This method is compatible with a range of functional groups on both the aniline ring and the alkyne terminus. acs.orgacs.org

Table 1: Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines orgsyn.orgacs.org

| Entry | Alkynyl Aniline Substrate | Electrophile | Product | Yield (%) |

| 1 | N-(3-phenyl-2-propynyl)aniline | I₂ | 3-Iodo-4-phenylquinoline | 86-88 |

| 2 | N-(3-phenyl-2-propynyl)aniline | ICl | 3-Iodo-4-phenylquinoline | - |

| 3 | N-(3-phenyl-2-propynyl)aniline | PhSeBr | 3-(Phenylseleno)-4-phenylquinoline | 38 |

| 4 | N-(3-butyl-2-propynyl)aniline | I₂ | 4-Butyl-3-iodoquinoline | 43 |

| 5 | N-(3-(1-cyclohexenyl)-2-propynyl)-2-methylaniline | I₂ | 4-(1-Cyclohexenyl)-3-iodo-2-methylquinoline | 80 |

Yields are based on isolated product. Data sourced from multiple studies. orgsyn.orgacs.org

Nucleophilic Aromatic Substitution in Quinoline Ring Systems

Nucleophilic aromatic substitution (SNAr) provides a pathway for introducing substituents onto the quinoline ring. researchgate.netcutm.ac.in This is particularly effective for positions that are activated by electron-withdrawing groups. In the context of synthesizing thioether derivatives, a nucleophilic sulfur species can displace a leaving group, such as a halogen, on the quinoline ring. For instance, the reaction of a halo-quinoline with a thiophenol in the presence of a base can lead to the formation of a C-S bond. researchgate.net

Microwave-assisted SNAr reactions have been shown to be efficient for this purpose, often leading to good yields and reduced reaction times in a metal-free carbon-sulfur bond formation. researchgate.net The perfluorophenyl group, with its strong electron-deficient nature, is particularly susceptible to nucleophilic aromatic substitution by thiols, among other nucleophiles. mdpi.com This reaction offers a controlled method for modifying the quinoline structure. mdpi.com

Derivatization and Functionalization Strategies

Alkylation and Quaternization of the Quinoline Nitrogen and Sulfur Moiety

The nitrogen atom of the quinoline ring and the sulfur atom of the thioether moiety can undergo further derivatization. mdpi.comresearchgate.netresearchgate.netddtjournal.comacs.orgjfda-online.com Alkylation of the quinoline nitrogen can be achieved using alkyl halides. For example, chloroquine (B1663885) has been alkylated at the quinoline nitrogen using a ferrocene-derived quaternary ammonium (B1175870) salt in the presence of potassium carbonate. mdpi.com This process leads to the formation of a quaternary quinolinium salt. mdpi.com Similarly, the piperidinyl amino group of mefloquine (B1676156) can be alkylated with allyl bromide in the presence of triethylamine. mdpi.com

The quaternization of the nitrogen heterocycle is a key step in creating a variety of reactive intermediates, such as quinolinium ylides, which are valuable in synthesizing more complex heterocyclic systems. acs.orgnih.gov

Oxidation of Thioether to Sulfoxide and Sulfone Derivatives

The thioether group in this compound can be selectively oxidized to the corresponding sulfoxide and sulfone derivatives. jchemrev.comorganic-chemistry.orgresearchgate.netacs.org This transformation is significant as sulfoxides and sulfones often exhibit distinct chemical and biological properties compared to the parent thioether.

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂), often in the presence of a catalyst, is a common and environmentally benign oxidant. organic-chemistry.org For instance, tantalum carbide can catalyze the oxidation of sulfides to sulfoxides, while niobium carbide is effective for the further oxidation to sulfones. organic-chemistry.org Other reagents like m-chloroperbenzoic acid (m-CPBA) are also used. organic-chemistry.org The chemoselectivity between the sulfoxide and sulfone can often be controlled by the reaction conditions, such as temperature and the choice of oxidant. organic-chemistry.orgresearchgate.net

The synthesis of diaryl sulfoxides can also be achieved through the Lewis acid-catalyzed sulfonylation of arenes with thionyl chloride. jchemrev.com Furthermore, the oxidation of thiols to sulfinates, followed by S-alkylation, provides another route to sulfones. organic-chemistry.org

Introduction of Diverse Substituents on the Quinoline and Phenyl Rings

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Methodologies allowing for the introduction of a wide array of substituents on both the quinoline and phenyl rings have been developed, primarily by utilizing substituted precursors in cyclization reactions.

A prominent strategy involves the radical-induced tandem cyclization of N-arylpropargylamines with variously substituted diaryl disulfides. researcher.liferesearchgate.net This approach facilitates the formation of the C–S bond and the quinoline ring in a cascade process. researcher.life The diversity of the final 3-(arylthio)quinoline product is dictated by the substitution patterns on the two starting materials. For instance, electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., fluoro, chloro, bromo) can be incorporated onto the phenyl ring of the diaryl disulfide. researchgate.net Similarly, substituents on the N-arylpropargylamine precursor find their way onto the corresponding positions of the quinoline ring system. researchgate.net This method has proven to have a broad substrate scope, proceeding under mild conditions to afford the desired products in moderate to good yields. researcher.liferesearchgate.net

Another versatile method is the visible-light-induced tandem cyclization of N-aryl-N-tosylpropargylamine with disulfides. researchgate.net This protocol also allows for the use of a wide range of substituted disulfides, leading to 3-(arylthio)quinolines with diverse functionalities on the phenylsulfanyl moiety. researchgate.net

Furthermore, direct C-H functionalization strategies on the pre-formed quinoline ring, while extensively studied for other positions, can be adapted for substitution. sci-hub.semdpi.com For example, transition-metal-catalyzed cross-coupling reactions on halogenated quinoline precursors offer a route to introduce aryl, alkyl, and other groups. sci-hub.se The synthesis of 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction of acetanilides provides a key intermediate. rsc.org The chloro group at the 2-position can be subsequently substituted, and the aldehyde at the 3-position can be transformed, indirectly leading to a functionalized quinoline ring before the introduction of the phenylsulfanyl group. rsc.org

The table below summarizes examples of substituted this compound analogues synthesized using the radical-induced cyclization method, showcasing the variety of substituents that can be incorporated.

Table 1: Synthesis of Substituted 3-(Arylthio)quinoline Derivatives via Radical Cyclization of Propargylamines with Diaryl Disulfides

| Propargylamine Substituent (Yields Quinoline Ring Substituent) | Diaryl Disulfide Substituent (Yields Phenylsulfanyl Ring Substituent) | Resulting Product | Yield (%) | Reference |

|---|---|---|---|---|

| H | H | This compound | 75% | researchgate.net |

| 6-Methyl | H | 6-Methyl-3-(phenylsulfanyl)quinoline | 72% | researchgate.net |

| H | 4-Methyl | 3-((4-Methylphenyl)sulfanyl)quinoline | 80% | researchgate.net |

| H | 4-Methoxy | 3-((4-Methoxyphenyl)sulfanyl)quinoline | 78% | researchgate.net |

| 6-Fluoro | H | 6-Fluoro-3-(phenylsulfanyl)quinoline | 65% | researchgate.net |

| H | 4-Fluoro | 3-((4-Fluorophenyl)sulfanyl)quinoline | 71% | researchgate.net |

| H | 4-Chloro | 3-((4-Chlorophenyl)sulfanyl)quinoline | 68% | researchgate.net |

| 8-Trifluoromethyl | H | 3-(Phenylsulfanyl)-8-(trifluoromethyl)quinoline | 53% | researchgate.net |

Ring-Opening and Re-cyclization Strategies for Novel Scaffolds

The quinoline core, while generally stable, can be involved in synthetic strategies that proceed via ring-opening and subsequent re-cyclization to generate novel heterocyclic scaffolds. These methods often leverage the reactivity of specific precursors to induce skeletal transformations.

One such strategy involves the deconstructive functionalization of spiro-dihydroquinazolinones using sulfenylating reagents like diaryl disulfides. researcher.life Under visible light irradiation, this reaction prompts the ring-opening of the unstrained cyclic system, leading to the formation of skeletally diverse and functionalized quinazolinones. researcher.life This demonstrates a principle where a C–S bond-forming reagent can trigger a ring-opening event to create a new heterocyclic framework.

A powerful example of ring transformation is the thiol-mediated three-step cascade reaction that converts 2-halo-indole-tethered ynones directly into functionalized quinolines. nih.gov In this process, a thiol reagent acts as a "multitasking" promoter. nih.gov The cascade is initiated by a thiol-promoted dearomatizing spirocyclization of the indole (B1671886), followed by nucleophilic substitution of the halide by the thiol. nih.gov This generates a strong Brønsted acid in situ, which then catalyzes a one-atom ring expansion, transforming the five-membered pyrrole (B145914) ring of the indole intermediate into the six-membered pyridine (B92270) ring of the final quinoline product. nih.gov This methodology highlights how a sulfur-based reagent can facilitate a complex ring-expansion and re-cyclization sequence to build a quinoline scaffold from a different heterocyclic system.

Another approach utilizes aziridines as two-carbon building blocks for the construction of the quinoline core. rsc.org In a process mediated by triflic acid (TfOH), the ring-opening of an aziridine (B145994) and its subsequent cyclization with an aryl azide enables the synthesis of 6-(triflyloxy)quinolines. rsc.org The triflyloxy group can then be used as a handle for further cross-coupling reactions. rsc.org This strategy exemplifies how a strained ring can be opened and re-cyclized with a different partner to form the quinoline skeleton.

Similarly, pyranoquinolines can be converted into pyrrolo[1,2-a]quinolines through a site-selective electrophilic cyclization followed by the opening of the pyran ring. acs.org This process, while not a complete deconstruction of the quinoline core, shows how an appended ring can be opened and re-fused to the quinoline system in a different manner to create a more complex, fused scaffold. acs.org

Table 2: Examples of Ring-Opening and Re-cyclization Strategies for Heterocyclic Scaffolds

| Starting Material | Key Reagents/Conditions | Key Transformation | Resulting Novel Scaffold | Reference |

|---|---|---|---|---|

| Spiro-dihydroquinazolinones | Diaryl disulfide, Base, Visible light | Deconstructive ring-opening and functionalization | Functionalized Quinazolinones | researcher.life |

| 2-Halo-indole-tethered ynone | Thiol (e.g., 4-methylbenzenethiol) | Dearomatizing spirocyclization, Nucleophilic substitution, Ring expansion | Functionalized Quinolines | nih.gov |

| Aziridines and Aryl azides | TfOH (Triflic acid) | Ring-opening of aziridine and cyclization with azide | 6-(Triflyloxy)quinolines | rsc.org |

| Pyranoquinolines | Silver/Iodine | Site-selective electrophilic cyclization and pyran ring-opening | Pyrrolo[1,2-a]quinolines | acs.org |

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Pathways and Intermediate Formation

The formation of the 3-(phenylsulfanyl)quinoline scaffold can be achieved through various synthetic strategies, each with a distinct reaction pathway. Key approaches include electrochemical cascade reactions and direct C-H functionalization, both of which involve unique intermediates.

One innovative and environmentally benign method is the electrochemical cascade annulation , which constructs 3-sulfanylquinoline derivatives from phenylethynylbenzoxazinanones and disulfides. researchgate.net This pathway is initiated by the electrochemical oxidation of the disulfide (e.g., diphenyl disulfide) to generate a phenylsulfenyl cation or a related reactive species. This electrophilic sulfur species is then attacked by the alkyne of the phenylethynylbenzoxazinanone, triggering a cascade of reactions. The proposed mechanism involves an initial intermolecular sulfenylation of the alkyne, followed by an intramolecular cyclization and rearrangement, ultimately leading to the formation of the stable quinoline (B57606) ring with the phenylsulfanyl group at the 3-position. This method avoids the need for metal catalysts and harsh reagents, proceeding under mild conditions in an undivided electrochemical cell. researchgate.net

Another significant pathway involves the direct C-H thiolation of a pre-formed quinoline ring. This approach is highly atom-economical. For C3-selective functionalization, the reaction often proceeds through the in situ formation of an activated intermediate. For instance, in an electrochemical C3-thiocyanation, the quinoline is activated with a silylating agent to form a silylquinolinium salt . researchgate.net This intermediate significantly enhances the electrophilicity of the quinoline ring and directs the incoming nucleophile (generated from the thiocyanate (B1210189) source) to the C3 position. researchgate.net A similar activation principle can be applied to direct C-H sulfenylation.

Radical-mediated pathways have also been proposed for the synthesis of 3-substituted quinolines. mdpi.com In such a mechanism, a radical initiator would generate a phenylsulfanyl radical (PhS•) from a suitable precursor like diphenyl disulfide. This radical could then add to a strategically functionalized aniline (B41778) derivative, which upon cyclization and aromatization, would yield the this compound product. The regioselectivity in these cases is governed by the stability of the radical intermediates formed during the cyclization step. mdpi.com

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in directing the regioselectivity and maximizing the efficiency of quinoline synthesis. While traditional methods for quinoline synthesis rely on a wide array of catalysts, modern approaches for C-S bond formation often employ specialized systems or catalyst-free conditions. mdpi.comnih.govorganic-chemistry.org

For transition-metal-catalyzed C-H functionalization , catalysts based on nickel, palladium, rhodium, or copper are often employed to selectively activate a specific C-H bond. rsc.orgmdpi.comnih.gov For instance, a nickel-catalyzed C3-H functionalization of quinolines has been developed that uses a Grignard reagent to facilitate the coupling with electrophiles like phenyl disulfides. rsc.org The catalyst, often in a specific ligand environment, coordinates to the quinoline, lowers the activation energy for C-H bond cleavage, and mediates the bond formation with the sulfur reagent. The selectivity for the C3 position over other positions (like C2, C4, or C8) is a significant challenge, often overcome by the specific electronic and steric properties of the catalytic system. rsc.orgmdpi.com

The table below summarizes various catalytic systems and reagents used in the synthesis of substituted quinolines, highlighting the principles that can be applied to the synthesis of this compound.

| Catalyst/System | Reagent(s) | Reaction Type | Role in Selectivity and Efficiency |

|---|---|---|---|

| Electricity (Electrolysis) | Diphenyl disulfide, Supporting Electrolyte | Electrochemical Cascade Annulation | Generates electrophilic sulfur species in situ, avoiding harsh oxidants; selectivity controlled by potential and substrate design. researchgate.netrudn.ru |

| Nickel Complex | Grignard Reagent, Diphenyl disulfide | C-H Functionalization | Catalyzes the selective activation of the C3-H bond, enabling coupling with the disulfide. rsc.org |

| Ruthenium Catalyst | Enaminones, Anthranils | Aza-Michael Addition/Annulation | Facilitates the formation of the quinoline core, with substitution patterns determined by the starting materials. rsc.org |

| Triflic Anhydride (Tf₂O) | Alkynes, N-Aryl Amides | Coupling/Cyclization | Activates the amide for nucleophilic attack by the alkyne, followed by cyclization to form the quinoline ring. mdpi.com |

| Iodine (I₂) | o-Aminothiophenol, 1,3-Ynone | Desulfurative Cyclization | Mediates the desulfurization of a 1,5-benzothiazepine (B1259763) intermediate to form the quinoline product. nih.gov |

Spectroscopic and Chromatographic Monitoring of Reaction Progress

The synthesis of this compound requires careful monitoring to optimize reaction times, assess conversion, and ensure product purity. A combination of spectroscopic and chromatographic techniques is essential for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation of the final product and can be used to monitor the reaction. youtube.com The disappearance of signals corresponding to the starting materials and the appearance of characteristic aromatic proton signals for the quinoline core and the phenylsulfanyl group in the ¹H NMR spectrum indicate product formation. Quantitative NMR (qNMR) can also be employed, using an internal standard, to determine the yield at various time points without the need for isolation. youtube.com

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is useful for tracking the conversion of functional groups. For instance, in a synthesis starting from an alkyne, the disappearance of the characteristic C≡C stretching vibration (around 2100-2260 cm⁻¹) would signify consumption of the starting material. The resulting spectrum of this compound would show characteristic C=C and C=N stretching vibrations of the quinoline ring. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight of the product. Techniques like Electrospray Ionization (ESI-MS) can be coupled with liquid chromatography (LC-MS) to identify intermediates and byproducts in the reaction mixture, providing valuable mechanistic insights. nih.gov

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for qualitative monitoring of reaction progress. nih.govbeilstein-journals.org By spotting the reaction mixture on a silica (B1680970) plate alongside the starting materials, one can visualize the consumption of reactants and the formation of the new product spot (with a different Rf value) under UV light or with an appropriate stain.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis of the reaction mixture. researchgate.net A reverse-phase column (e.g., C18) with a UV detector is typically used. A gradient elution with solvents like acetonitrile (B52724) and water allows for the separation of starting materials, intermediates, the final product, and any byproducts. By creating a calibration curve with a pure sample, the exact concentration of this compound in the reaction mixture can be determined over time, which is fundamental for kinetic analysis. researchgate.net

Kinetic Studies of Synthetic Processes

While specific kinetic studies for the synthesis of this compound are not extensively detailed in the literature, the principles of chemical kinetics can be applied to understand and optimize its formation. Kinetic studies are designed to determine the reaction rate and its dependence on the concentration of reactants, catalysts, and temperature.

A typical kinetic investigation would involve:

Monitoring Reactant/Product Concentration: Using a quantitative technique like HPLC or in-situ NMR, the concentration of a key reactant or the product is measured at regular intervals under controlled temperature conditions. researchgate.net

Determining the Rate Law: The method of initial rates is commonly employed. A series of experiments is conducted where the initial concentration of one component (e.g., the quinoline precursor, the disulfide, or the catalyst) is varied while keeping the others constant. The initial rate of the reaction is measured for each experiment. This allows for the determination of the reaction order with respect to each component, leading to an experimental rate law of the form: Rate = k[Quinoline Precursor]ˣ[Sulfur Source]ʸ[Catalyst]ᶻ

Mechanism Correlation: The experimentally determined rate law provides powerful evidence to support or refute a proposed reaction mechanism. For example, if a proposed mechanism involves a rapid pre-equilibrium followed by a slow, rate-determining step, the derived theoretical rate law can be compared to the experimental one. A match between the two provides strong support for the proposed sequence of elementary steps. rsc.org

For complex reactions like the electrochemical synthesis, kinetic studies might also involve analyzing the effect of current density or electrode potential on the reaction rate, providing insight into the kinetics of the electron transfer steps. researchgate.net

Biological Activity Research of 3 Phenylsulfanyl Quinoline Derivatives: Mechanistic and Structure Activity Relationship Sar Perspectives

Antimicrobial and Antifungal Activity Studies

Derivatives of the 3-(phenylsulfanyl)quinoline scaffold have demonstrated significant potential as antimicrobial and antifungal agents. Researchers have systematically modified the core structure to understand the key features responsible for their biological activity and to optimize their potency against a range of pathogens.

Structure-Activity Relationship (SAR) of Substituents on Antifungal Efficacy

The antifungal efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on both the quinoline (B57606) and the phenylsulfanyl moieties. A pivotal strategy in exploring these relationships has been the quaternization of the quinoline nitrogen, often with an N-ω-phenylpentyl or N-ω-cyclohexylpentyl group, which has been shown to dramatically enhance antifungal potency. nih.gov

Opening the tetracyclic ring of cryptolepine (B1217406) analogues to create substituted 3-(phenylthio)quinolinium compounds has led to remarkable increases in potency, in some cases up to 300-fold. nih.gov The introduction of an N-ω-cyclohexylpentyl group consistently results in superior activity against a range of fungal pathogens when compared to an N-ω-phenylpentyl substituent. nih.gov

Further SAR studies have focused on substitutions on the thiophenyl ring. The placement of substituents at the ortho, meta, and para positions with varying electronic and lipophilic properties has been explored. nih.gov Notably, compounds with a para-chloro substituent on the benzylthio moiety have exhibited the most potent antifungal activity against Cryptococcus neoformans. nih.gov The introduction of a single methylene (B1212753) group between the thioether and the phenyl ring has also been shown to enhance antifungal potency against C. neoformans. nih.gov

| Compound ID | R Group (on Phenyl Ring) | N-substituent | Fungal Strain | IC50 (µg/mL) |

| 11p | 4-CF3 | ω-cyclohexylpentyl | C. albicans | 0.8 |

| 9l | 4-Cl | 5-cyclohexylpentyl | C. neoformans | 0.05 |

| Amphotericin B | N/A | N/A | C. neoformans | 0.23 |

Investigation of Mechanisms Against Opportunistic Fungal Pathogens

The mechanism of action of this compound derivatives against opportunistic fungal pathogens is believed to be multifactorial, diverging from that of their parent tetracyclic compounds which are known to intercalate DNA and inhibit topoisomerase II. nih.gov The ring-opened design of the 3-(phenylsulfanyl)quinolinium salts is hypothesized to reduce DNA intercalation, thereby potentially lowering cytotoxicity while retaining potent antifungal effects. nih.gov

These compounds have demonstrated broad-spectrum antifungal properties against pathogens such as Cryptococcus neoformans, Candida albicans, Candida glabrata, Candida krusei, and Aspergillus fumigatus. nih.gov The significant enhancement in activity upon N-alkylation suggests that the quaternary quinolinium salt is a key pharmacophoric feature, likely influencing the compounds' interaction with fungal cells. While the precise molecular targets are still under investigation, the potent activity of these derivatives suggests a mechanism that is distinct and effective against a range of opportunistic fungi.

Exploration of Antimicrobial Activity Against Bacterial Strains

While much of the focus has been on their antifungal properties, quinoline derivatives, in general, are known for their antibacterial activity. nih.govbiointerfaceresearch.com The versatile nature of the quinoline scaffold allows for derivatization that can lead to significant antibacterial potency. nih.gov Research on a variety of quinoline compounds has shown activity against a panel of multidrug-resistant Gram-positive bacterial strains. nih.gov Although specific studies focusing solely on the antibacterial activity of this compound are less common, the established antibacterial potential of the broader quinoline class suggests that this specific scaffold could serve as a valuable template for the development of new antibacterial agents. Further exploration into the antibacterial spectrum of this compound derivatives is a promising area for future research.

Analysis of Efflux Pump Inhibition Mechanisms

Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively expelling therapeutic agents from the bacterial cell. nih.govnih.gov Certain quinoline derivatives, including thioalkoxyquinolines, have been identified as promising inhibitors of these efflux pumps in multidrug-resistant bacteria such as Enterobacter aerogenes. nih.gov By blocking the efflux pump, these compounds can restore the efficacy of antibiotics to which a bacterium has become resistant. The mechanism involves increasing the intracellular concentration of the antibiotic, allowing it to reach its target. nih.gov This suggests that this compound derivatives could potentially be developed as adjuvants in antibiotic therapy, combating drug resistance by inhibiting efflux pumps. nih.govmdpi.com

Antimalarial Activity Studies

The quinoline core is central to many antimalarial drugs, with a long history of use in treating this parasitic disease. nih.govnih.gov

Derivatization Strategies for Enhanced Antimalarial Potency

The development of resistance to existing quinoline-based antimalarials, such as chloroquine (B1663885), has necessitated the exploration of new derivatization strategies. nih.gov Chemical modifications of the quinoline nucleus are a key approach to developing analogues with potent activity against both sensitive and resistant strains of Plasmodium species. nih.gov While specific research on the antimalarial activity of the this compound scaffold is not as extensively documented as its antimicrobial properties, the principles of quinoline derivatization for antimalarial efficacy can be applied. Strategies often involve modifications at various positions of the quinoline ring to interfere with heme metabolism in the parasite. nih.gov The synthesis of hybrid molecules, combining the quinoline core with other pharmacophores, is another promising strategy to overcome drug resistance. nih.gov Therefore, the this compound scaffold represents a viable starting point for the design and synthesis of novel antimalarial agents.

Comparison with Established Quinoline Antimalarials (e.g., Cryptolepine Analogues)

The quest for novel antimalarial agents has led to the investigation of various heterocyclic scaffolds, including quinoline derivatives. The antimalarial potential of these compounds is often benchmarked against established agents like cryptolepine, an indoloquinoline alkaloid. Cryptolepine is known for its potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.netnih.gov Its mechanism of action is believed to involve the inhibition of β-hematin formation, a crucial detoxification process for the malaria parasite. researchgate.net However, the clinical utility of cryptolepine has been hampered by its cytotoxicity, which is attributed to its DNA intercalating properties and inhibition of topoisomerase II. researchgate.net

In contrast, synthetic quinoline derivatives, including those with a phenylsulfanyl moiety, offer a versatile platform for structural modifications to enhance antimalarial efficacy and reduce toxicity. While direct comparative studies between this compound and cryptolepine analogues are not extensively detailed in the reviewed literature, the broader class of quinoline derivatives has been explored as a source of new antimalarial drugs. nih.gov Modifications on the quinoline core aim to develop compounds with high potency against resistant parasite strains while exhibiting a favorable safety profile. nih.gov For instance, a dibromo-analogue of cryptolepine was found to be ten times more potent than the parent compound and did not show cross-resistance with chloroquine, although it still acted as a DNA-intercalating agent. researchgate.net The development of quinoline-based antimalarials continues to be a promising strategy to combat the global health challenge of malaria. researchgate.netresearchgate.net

Anticancer Activity Research

The quinoline scaffold is a prominent feature in a variety of compounds with demonstrated anticancer activity. nih.gov Derivatives of this compound have been investigated for their potential as cytotoxic agents against various cancer cell lines.

The cytotoxic potency of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring system. For optimal anticancer activity, certain structural features have been identified as crucial. An aniline (B41778) group at the C-4 position, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 of the quinoline ring have been shown to play an important role in enhancing cytotoxicity. nih.gov

In the context of 2-arylquinoline derivatives, substitutions at the C-6 position of the quinoline ring have shown promising results against various cancer cell lines, including HeLa (cervical cancer) and PC3 (prostate cancer). rsc.org The lipophilicity of these compounds, as indicated by their octanol/water partition coefficients (cLogP), appears to correlate with their cytotoxic effects, with more lipophilic compounds generally exhibiting greater potency. rsc.org For instance, certain 2-arylquinolines with specific substitutions have demonstrated selective cytotoxicity with IC50 values in the low micromolar range against cervical and prostate cancer cell lines, while showing significantly lower toxicity to non-tumor cells. rsc.org

| Compound Type | Substitution Pattern | Key Findings |

| Quinoline Derivatives | Aniline at C-4, aminoacrylamide at C-6, cyano at C-3, alkoxy at C-7 | Important for optimal anticancer activity. nih.gov |

| 2-Arylquinolines | C-6 substitution | Displayed significant activity against HeLa and PC3 cell lines. rsc.org |

| 2-Arylquinolines | Higher lipophilicity | Correlated with better cytotoxic effects in HeLa and PC3 cells. rsc.org |

Quinoline derivatives exert their anticancer effects through a variety of molecular mechanisms, often targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival. nih.govrsc.org These mechanisms include the inhibition of topoisomerase, histone deacetylase (HDAC), phosphoinositide 3-kinase (PI3K), and epidermal growth factor receptor (EGFR) kinase. nih.govrsc.orgnih.gov

Topoisomerase Inhibition: Some quinoline-chalcone hybrids have been shown to act as topoisomerase inhibitors, interfering with the enzymes that are essential for DNA replication and repair in cancer cells. rsc.orgnih.gov

HDAC Inhibition: Certain quinoline derivatives have been developed as HDAC inhibitors. For example, 2-(phenylsulfonyl)quinoline-N-hydroxyacrylamides have demonstrated potent pan-HDAC inhibitory activity. nih.gov Chimeric inhibitors that target both EGFR and HDACs have also been synthesized and have shown strong inhibition of tumor cell growth. mdpi.com

PI3K Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell growth and survival, and its dysregulation is common in many cancers. Quinoline-chalcone hybrids have been designed to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov

EGFR Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. Quinoline-based compounds have been designed as EGFR kinase inhibitors. nih.gov For instance, a quinoline-3-carboxamide (B1254982) furan-derivative showed potent EGFR inhibition with an IC50 value in the low micromolar range. nih.gov Dual inhibitors targeting both EGFR and PI3Kα have also been developed from the 4-amino-quinazoline scaffold. nih.gov

The strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been effectively employed in the design of novel anticancer agents based on the quinoline scaffold. rsc.orgresearchgate.net This approach aims to create hybrid compounds with enhanced potency, improved selectivity, and the ability to overcome drug resistance. rsc.orgijpsjournal.com

Several types of quinoline-hybrid systems have been developed, including:

Quinoline-Chalcone Hybrids: These hybrids have demonstrated a broad range of anticancer activities by targeting multiple pathways, including the PI3K/Akt/mTOR pathway, tubulin polymerization, and topoisomerases. nih.govrsc.orgnih.gov

Quinoline-Coumarin Hybrids: The combination of quinoline and coumarin (B35378) moieties has resulted in hybrid compounds with significant cytotoxic effects against various cancer cell lines. researchgate.net

Quinoline-Triazole Hybrids: The incorporation of a triazole ring into the quinoline structure has led to the development of potent anticancer agents. mdpi.com

Quinoline-Oxazole Hybrids: These hybrid systems have also been explored for their potential as anticancer drugs. researchgate.net

The design of these hybrid molecules often involves linking the quinoline core to another bioactive scaffold through a flexible or rigid linker, allowing for the optimization of interactions with their biological targets. rsc.orgresearchgate.net This approach has proven to be a fruitful strategy in the ongoing search for more effective and targeted cancer therapies. researchgate.netijpsjournal.com

Neurological Activity Research

Derivatives of the quinoline scaffold have been investigated for their potential to modulate the activity of the serotonin (B10506) 5-HT6 receptor, a target of interest for the treatment of cognitive impairment associated with neurological disorders such as Alzheimer's disease and schizophrenia. asianpubs.org The research in this area has focused on the synthesis and structure-activity relationship (SAR) studies of various substituted quinolines.

In a series of 3-(phenylsulfonyl)quinoline derivatives, the antagonist activity with respect to the 5-HT6 receptor was found to be dependent on the nature of the substituents at the 4- and 8-positions of the quinoline heterocycle. researchgate.net High activity was associated with the introduction of a tertiary nitrogen atom, such as a dimethylamine (B145610) or piperazine (B1678402) fragment, at the 8-position. researchgate.net Furthermore, a secondary nitrogen, like a methylamine (B109427) fragment, or a hydrogen atom at the 4-position was also found to be expedient for potent antagonist activity. researchgate.net

For another series of 3-(arylsulfonyl)-8-(piperidin-4-yl amino)quinoline derivatives, moving from an aryl sulfonamide to a biaryl sulfone platform was shown to retain the affinity for the 5-HT6 receptor. asianpubs.org In the case of (5,7-disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines, the conformational flexibility of the molecule, restricted by the formation of an intramolecular hydrogen bond, was found to be a key factor for high potency and selectivity as 5-HT6 receptor antagonists. acs.org More compact molecules within this series tended to be more potent antagonists. acs.org

| Compound Series | Key SAR Findings | Resulting Activity |

| 3-(Phenylsulfonyl)quinolines | Tertiary nitrogen at position 8 (e.g., dimethylamine, piperazine). researchgate.net | High antagonist activity at 5-HT6 receptors. researchgate.net |

| 3-(Phenylsulfonyl)quinolines | Secondary nitrogen or hydrogen at position 4. researchgate.net | Expedient for high antagonist activity. researchgate.net |

| 3-(Arylsulfonyl)-8-(piperidin-4-yl amino)quinolines | Biaryl sulfone platform. asianpubs.org | Retained 5-HT6 receptor affinity. asianpubs.org |

| (3-Phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines | Restricted conformational flexibility via intramolecular H-bond. acs.org | High potency and selectivity. acs.org |

| (3-Phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines | More compact molecular size. acs.org | More potent antagonists. acs.org |

Despite extensive research, specific data regarding the biological activity, receptor binding affinity, and structure-activity relationships of this compound and its derivatives are not available in the public domain. The existing scientific literature focuses on the broader class of quinoline derivatives, without providing particular details for the 3-(phenylsulfanyl) scaffold.

Consequently, it is not possible to generate an article that adheres to the user's specified outline, which requires in-depth information on the "," including subsections on the "Influence of Substituents on Receptor Binding Affinity" and "Other Emerging Biological Activities and Mechanistic Hypotheses."

The search for relevant information included queries such as "this compound derivatives receptor binding affinity," "substituent effects on this compound receptor binding," "emerging biological activities of this compound," "structure-activity relationship of 3-phenylsulfanylquinoline derivatives," "biological targets of 3-arylthioquinolines," and "synthesis and biological evaluation of this compound derivatives." These searches did not yield any specific studies containing the requisite data for the requested article.

Therefore, without the foundational scientific research on this specific compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

An article on the computational and theoretical investigations of This compound cannot be generated as requested.

Extensive searches for scientific literature detailing the specific computational and theoretical investigations outlined—including Density Functional Theory (DFT) calculations and molecular docking simulations—for the compound this compound did not yield relevant results. The required data on its electronic structure, reactivity, reaction mechanisms, tautomerism, conformational preferences, ligand-receptor interactions, and binding affinities are not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict, detailed outline provided in the instructions. Information on other quinoline derivatives cannot be used as a substitute, as this would violate the explicit requirement to focus solely on this compound.

Computational and Theoretical Investigations

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Retention Relationships (QSRR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) studies are computational and theoretical investigations that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or retention behavior in chromatography, respectively. These models are instrumental in medicinal chemistry for predicting the activity of new compounds and for understanding the physicochemical properties that govern their behavior.

Predictive Modeling for Biological Activity

While specific QSAR models exclusively developed for 3-(Phenylsulfanyl)quinoline are not extensively documented in publicly available literature, the broader class of quinoline (B57606) derivatives has been the subject of numerous QSAR studies. These investigations provide valuable insights into the structural features that are crucial for a range of biological activities, which can be extrapolated to understand the potential activity of this compound.

QSAR models for quinoline derivatives have been successfully developed to predict their efficacy in various therapeutic areas, including as anticancer, antimalarial, and antibacterial agents. nih.govnih.govresearchgate.net These predictive models are typically built using a series of known quinoline analogues and their experimentally determined biological activities. By analyzing various molecular descriptors, these models can identify the key structural attributes that positively or negatively influence the desired biological effect.

For instance, in the development of antimalarial agents, QSAR studies on quinoline-based derivatives have highlighted the importance of specific structural requirements for enhanced activity. nih.gov These models often employ methodologies such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR) to correlate the three-dimensional structure of the molecules with their biological potency. nih.gov

A hypothetical QSAR study on a series of quinoline derivatives might yield a model that can be represented by a mathematical equation. This equation would link the biological activity (often expressed as the negative logarithm of the half-maximal inhibitory concentration, pIC50) to a set of calculated molecular descriptors.

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Quinoline Derivatives

| Descriptor Type | Examples | Potential Influence on Biological Activity |

| Electronic | Dipole moment, Partial atomic charges, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Governs electrostatic interactions with the target receptor, influencing binding affinity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule within the receptor's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient), Hydrophobic field contributions | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor. |

| Topological | Connectivity indices, Shape indices | Describes the branching and overall shape of the molecule, which can be critical for receptor recognition. |

| Hydrogen Bonding | Number of hydrogen bond donors and acceptors | Plays a crucial role in the specific binding interactions between the ligand and the biological target. nih.gov |

The statistical robustness of these QSAR models is evaluated using various parameters, as illustrated in the hypothetical data below.

Table 2: Hypothetical Statistical Parameters for a QSAR Model of Quinoline Derivatives

| Statistical Parameter | Value | Description |

| r² (Coefficient of Determination) | > 0.6 | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. |

| q² (Cross-validated r²) | > 0.5 | A measure of the model's predictive ability, determined through internal validation techniques like leave-one-out cross-validation. |

| Predicted r² (for external test set) | > 0.5 | Assesses the model's ability to predict the activity of compounds not used in the model's development. |

| F-test value | High | Indicates the statistical significance of the regression model. |

| Standard Error of Estimate (s) | Low | Represents the average deviation of the predicted values from the experimental values. |

By analyzing the contributions of different descriptors in such a model, researchers can make informed decisions in the design of new, more potent analogues of this compound for a specific biological target.

Exploration of Physicochemical Parameters Influencing Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. For this compound, understanding these parameters is key to predicting its behavior in biological systems. QSRR studies, which correlate a compound's structure with its retention in chromatographic systems, can provide valuable data on some of these properties, particularly lipophilicity. nih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov For quinoline derivatives, QSRR studies have demonstrated a strong correlation between their retention behavior in reversed-phase liquid chromatography and their lipophilicity. nih.gov

The retention of quinoline derivatives on different chromatographic stationary phases has been found to correlate with various descriptors. researchgate.net For instance, retention on an octadecylsilyl (ODS) stationary phase is often highly correlated with lipophilicity, while on other stationary phases, it may depend on a combination of lipophilicity and the polarizability of the molecule. researchgate.net

Table 3: Key Physicochemical Parameters and Their Influence on the Activity of Quinoline Derivatives

| Physicochemical Parameter | Description | Method of Determination/Prediction | Influence on Biological Activity |

| Lipophilicity (log P) | The measure of a compound's partitioning between an oily (octanol) and an aqueous phase. | Experimental (e.g., RP-HPLC) or computational prediction. scilit.com | Affects membrane permeability, protein binding, and solubility. Optimal lipophilicity is crucial for oral bioavailability. nih.gov |

| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Computational chemistry methods. | Influences van der Waals interactions with the biological target, contributing to binding affinity. |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Calculated from the molecular formula. | Generally, lower molecular weight is favored for better absorption and diffusion. |

| pKa | The acid dissociation constant, indicating the ionization state of the molecule at a given pH. | Experimental or computational prediction. | The ionization state affects solubility, membrane transport, and receptor binding. The quinoline nitrogen is basic and will be protonated at physiological pH. |

| Polar Surface Area (PSA) | The sum of the surface areas of all polar atoms in a molecule. | Computational prediction. | Correlates with a molecule's ability to permeate cell membranes; higher PSA is generally associated with lower permeability. |

The relationships investigated in QSRR studies can be represented by linear or non-linear equations. For a series of quinoline derivatives, a QSRR model might look like the following hypothetical equation:

log k = a (log P) + b (Polarizability) + c

Where:

log k is the logarithm of the retention factor.

a, b, and c are coefficients determined by regression analysis.

By studying these relationships, it is possible to predict the chromatographic behavior of new compounds and to gain insights into the intermolecular interactions that govern their retention, which in turn reflects their potential interactions in a biological environment. bohrium.com

Advanced Characterization Methodologies in 3 Phenylsulfanyl Quinoline Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable tools in the analysis of 3-(Phenylsulfanyl)quinoline, providing detailed information about its molecular structure, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, the protons of the quinoline (B57606) and phenyl rings would resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The protons at positions 2 and 4 of the quinoline ring are expected to appear as distinct singlets at lower fields due to the deshielding effect of the heterocyclic nitrogen atom. The remaining protons on the quinoline and phenyl rings would exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the quinoline and phenyl rings typically appear in the range of 120-150 ppm. The carbon atom directly attached to the nitrogen (C2 and C8a) would be found at the lower end of this range, while the carbon attached to the sulfur atom (C3) would also show a characteristic chemical shift.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals. oaji.net A COSY spectrum reveals proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the quinoline and phenyl rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the substitution pattern and the connectivity between the phenylsulfanyl group and the quinoline core. oaji.netmdpi.com

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | ~8.9 (s) | ~152.0 |

| 4 | ~8.1 (s) | ~147.0 |

| 5 | ~7.8 (d) | ~129.5 |

| 6 | ~7.5 (t) | ~127.0 |

| 7 | ~7.7 (t) | ~129.0 |

| 8 | ~8.0 (d) | ~128.0 |

| Phenyl (ortho) | ~7.4 (d) | ~131.0 |

| Phenyl (meta) | ~7.3 (t) | ~129.8 |

| Phenyl (para) | ~7.2 (t) | ~127.5 |

Mass Spectrometry (HRMS, LC-MS, GC-MS)